N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound featuring a benzothiophene core, a pyrrolidine sulfonamide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the construction of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to a sulfide.
Substitution: Introduction of various functional groups at different positions on the benzothiophene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and as a potential lead compound in drug discovery.
Medicine: Due to its structural complexity, this compound may exhibit pharmacological properties. It can be investigated for its potential use in treating various diseases, such as cancer, inflammation, and bacterial infections.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core but may differ in the substituents attached to the core.
Sulfonylbenzamide derivatives: These compounds have similar benzamide and sulfonamide groups but may differ in the aromatic ring structure.
Uniqueness: N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-16(14-18-15-28-21-7-3-2-6-20(18)21)23-22(25)17-8-10-19(11-9-17)29(26,27)24-12-4-5-13-24/h2-3,6-11,15-16H,4-5,12-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADHCDAWZLXQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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